2,6-Heptadienoic acid, 4-ethyl-, (2E)-
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Overview
Description
(2E)-4-Ethyl-2,6-heptadienoic acid is an organic compound characterized by the presence of a carboxylic acid group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Ethyl-2,6-heptadienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethyl-2,6-heptadien-1-ol.
Oxidation: The primary alcohol group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure (2E)-4-Ethyl-2,6-heptadienoic acid.
Industrial Production Methods
In an industrial setting, the production of (2E)-4-Ethyl-2,6-heptadienoic acid may involve continuous flow processes to ensure high yield and purity. Catalytic oxidation methods using supported metal catalysts can be employed to enhance the efficiency of the oxidation step.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-Ethyl-2,6-heptadienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The diene system can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Electrophiles such as halogens (Br2, Cl2) and acids (HCl, HBr).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
(2E)-4-Ethyl-2,6-heptadienoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-4-Ethyl-2,6-heptadienoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The conjugated diene system allows for electron delocalization, which can influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-Decadienoic acid: Another conjugated diene with similar structural features but different chain length and substitution pattern.
(2E)-4-Methyl-2,6-heptadienoic acid: Similar structure with a methyl group instead of an ethyl group.
(2E)-4-Propyl-2,6-heptadienoic acid: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
(2E)-4-Ethyl-2,6-heptadienoic acid is unique due to its specific ethyl substitution and the position of the double bonds, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14O2 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2E)-4-ethylhepta-2,6-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-3-5-8(4-2)6-7-9(10)11/h3,6-8H,1,4-5H2,2H3,(H,10,11)/b7-6+ |
InChI Key |
HKJUCKFBSKKODW-VOTSOKGWSA-N |
Isomeric SMILES |
CCC(CC=C)/C=C/C(=O)O |
Canonical SMILES |
CCC(CC=C)C=CC(=O)O |
Origin of Product |
United States |
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